Tetraethylammonium hydrogen sulphate

Solid Electrolytes Proton Conductivity Plastic Crystals

Tetraethylammonium hydrogen sulphate (TEAS; CAS 16873-13-5; molecular formula C8H21NO4S; molecular weight 227.32 g/mol) is a quaternary ammonium salt comprising the tetraethylammonium cation and the hydrogen sulfate (bisulfate) anion. It is a white to almost white crystalline powder with a melting point typically reported between 240–245°C.

Molecular Formula C8H21NO4S
Molecular Weight 227.32 g/mol
CAS No. 16873-13-5
Cat. No. B096874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium hydrogen sulphate
CAS16873-13-5
Molecular FormulaC8H21NO4S
Molecular Weight227.32 g/mol
Structural Identifiers
SMILES[H+].CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeyCREVBWLEPKAZBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Hydrogen Sulphate (CAS 16873-13-5) Procurement Guide: Properties, Purity, and Handling Specifications for Research and Industrial Use


Tetraethylammonium hydrogen sulphate (TEAS; CAS 16873-13-5; molecular formula C8H21NO4S; molecular weight 227.32 g/mol) is a quaternary ammonium salt comprising the tetraethylammonium cation and the hydrogen sulfate (bisulfate) anion [1]. It is a white to almost white crystalline powder with a melting point typically reported between 240–245°C . The compound is hygroscopic and should be stored under inert gas at room temperature, protected from moisture [2]. As a protic ionic liquid and a phase-transfer catalyst, it is employed in organic synthesis, ion-pair chromatography, and electrochemistry, offering a defined balance of moderate lipophilicity and crystallizability relative to other tetraalkylammonium salts [3].

Why Tetraethylammonium Hydrogen Sulphate Cannot Be Replaced by Generic Quaternary Ammonium Salts in Critical Research Applications


Direct substitution of tetraethylammonium hydrogen sulphate (TEAS) with other quaternary ammonium hydrogen sulfates—such as tetrabutylammonium hydrogen sulfate (TBAHS), tetramethylammonium hydrogen sulfate, or the corresponding chloride salts—is scientifically invalid due to fundamentally distinct physical, thermal, and performance properties. TEAS exhibits a unique sequence of reversible solid-solid phase transitions at 147°C and 160°C, underpinning its role as a plastic crystal electrolyte with temperature-dependent proton conductivity ranging from 10⁻⁸ S/cm at 90°C to ~10⁻² S/cm at its melting point [1]. Its intermediate alkyl chain length confers a critical balance of lipophilicity: it is sufficiently lipophilic to function as a phase-transfer catalyst yet less lipophilic than TBAHS, enabling easier crystallization of its salts—a decisive advantage in purification workflows [2]. In electrochemical deposition, TEAS and TBAHS both alter copper nucleation and growth modes, but their differing molecular structures lead to divergent adsorption strengths and crystallographic textures [3]. Consequently, generic substitution without empirical validation jeopardizes experimental reproducibility, yield, and the integrity of comparative datasets.

Quantitative Differentiation of Tetraethylammonium Hydrogen Sulphate (CAS 16873-13-5): Head-to-Head Performance Data Against Closest Analogs


Reversible Solid-Solid Phase Transitions and Proton Conductivity Profile of TEAS for Solid Electrolyte Applications

Tetraethylammonium hydrogen sulfate (Et4NHSO4) exhibits two reversible solid-solid phase transitions at 147°C and 160°C with enthalpies of -3.28 J/g and -8.99 J/g, respectively. The high-temperature I41/acd phase formed at 160°C persists up to the melting point (245°C) and features a higher degree of sulfate tetrahedra disordering [1]. Its proton conductivity displays strong temperature dependence: ~5×10⁻⁶ S/cm below 210°C, increasing from 10⁻⁸ S/cm at 90°C to ~10⁻² S/cm near melting [2]. In contrast, the analogous tetrabutylammonium hydrogen sulfate (Bu4NHSO4) exhibits a different phase transition sequence and electrotransport behavior, precluding direct substitution [3].

Solid Electrolytes Proton Conductivity Plastic Crystals

Comparative Lipophilicity and Crystallizability: TEAS vs. Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Salt Isolation

Tetraethylammonium (TEA) salts are less lipophilic and more easily crystallized than their tetrabutylammonium (TBA) counterparts [1]. While TBAHS is more lipophilic and therefore a more potent phase-transfer catalyst in biphasic systems, TEAS offers a practical advantage: the resulting TEA salts of inorganic anions are more readily crystallized, simplifying purification and isolation steps [2]. The tetraethylammonium cation is used similarly to tetrabutylammonium, the difference being that its salts are less lipophilic and more easily crystallized [3].

Salt Metathesis Counterion Screening Crystallization

Electrodeposition of Copper: TEAS and TBAHS as Additives for Grain Refinement and (220) Texture Control

In acidic sulfate copper electrodeposition baths, both tetraethylammonium hydrogen sulfate (NEt4HSO4) and tetrabutylammonium hydrogen sulfate (NBu4HSO4) act as blocking additives, inducing more leveled and fine-grained cathodic deposits [1]. Analysis of dimensionless current-time transients revealed that both ILs shift the nucleation mechanism from instantaneous three-dimensional nucleation to a more progressive mode [2]. Critically, X-ray diffraction showed that the presence of these ILs strongly influences the crystallographic orientation of electrodeposited copper, yielding a (220) preferential orientation [3]. While the study did not differentiate between TEAS and TBAHS in terms of texture intensity, the data confirm that both additives produce qualitatively similar effects, and selection between them may depend on other factors such as solubility, cost, or post-deposition rinsing compatibility.

Electrodeposition Copper Additive Engineering

Ion-Pair Chromatography (IPC) Performance: TEAS for Anionic Separation Sorted by Carbon Chain Length

Tetraethylammonium hydrogen sulfate is characterized as an ion-pair chromatography (IPC) reagent suitable for anionic separation sorted by carbon chain length . As a LiChropur™ grade product with ≥99.0% purity and low UV absorption at 210-260 nm, it meets stringent requirements for HPLC mobile phase additives . In contrast, tetrabutylammonium hydrogen sulfate (TBAHS) is also used as an ion-pair reagent but is typically applied to different analytes or separation modes. For example, TBAHS has been used for the determination of thallium by ICP-MS and as a mobile phase component for HPLC-UV . The choice between TEAS and TBAHS in IPC is dictated by the specific analyte hydrophobicity and the desired retention time modulation; TEAS is preferred for less hydrophobic anions requiring moderate retention increases, while TBAHS provides stronger retention for more hydrophobic species. Additionally, non-volatile ion-pairing reagents like TBAHS are incompatible with mass spectrometry due to ion suppression, a limitation that may also apply to TEAS [1].

Ion-Pair Chromatography HPLC Anionic Separation

Validated Research and Industrial Applications of Tetraethylammonium Hydrogen Sulphate Based on Peer-Reviewed Evidence


Solid-State Proton Conductors and Plastic Crystal Electrolytes

Tetraethylammonium hydrogen sulfate (TEAS) undergoes reversible solid-solid phase transitions at 147°C and 160°C, forming a highly disordered plastic crystal phase with proton conductivity reaching ~10⁻² S/cm near its melting point (245°C) [1]. This property makes it a candidate material for intermediate-temperature proton-conducting membranes and solid electrolytes, where its defined phase behavior provides a predictable operational window. In contrast, tetrabutylammonium hydrogen sulfate exhibits a different thermal and transport profile, limiting its direct substitution in these applications [2].

Copper Electrodeposition Additive for Fine-Grained, (220)-Oriented Films

In acidic sulfate copper electrodeposition baths, TEAS functions as a leveling and grain-refining additive, shifting nucleation from instantaneous to progressive mode and yielding deposits with a (220) crystallographic texture [3]. Both TEAS and tetrabutylammonium hydrogen sulfate (TBAHS) produce qualitatively similar morphologies, enabling interchangeability in terms of texture control. The selection between the two may be guided by secondary factors such as water solubility, cost, or ease of post-deposition rinsing [4].

Ion-Pair Chromatography (IPC) Mobile Phase Additive for Anionic Surfactants

TEAS is validated as an ion-pair reagent for the analysis of sulfonated aliphatic and aromatic surfactants in complex matrices such as sewage sludge, using ion-pair/supercritical fluid extraction coupled with derivatization GC/MS . Its moderate hydrophobicity provides balanced retention for anions of varying carbon chain lengths, whereas more hydrophobic ion-pair reagents like TBAHS may cause excessive retention or MS incompatibility due to non-volatility [5]. This makes TEAS the preferred choice for LC-MS compatible methods where volatile ion-pair reagents are required.

Phase-Transfer Catalysis in Organic Synthesis and Polymerization

As a phase-transfer catalyst, TEAS facilitates reactions between aqueous and organic phases. It has been specifically identified as a catalyst in a method for preparing siloxane copolycarbonate with improved transparency and low-temperature impact resistance . While tetrabutylammonium hydrogen sulfate is more widely used in Heck-type reactions due to its higher lipophilicity, TEAS offers advantages in systems where excessive lipophilicity leads to emulsion formation or where the catalyst must be removed by aqueous washing [6].

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